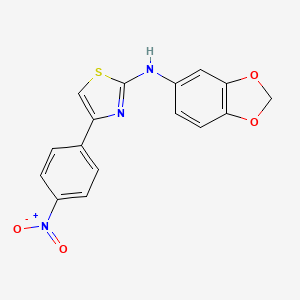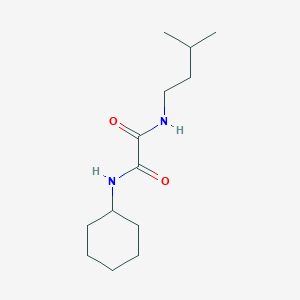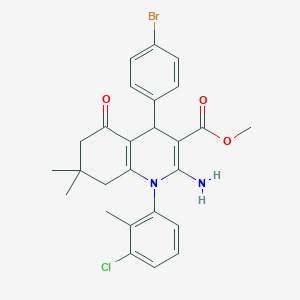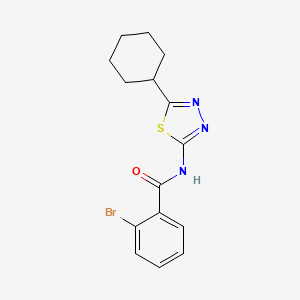![molecular formula C15H22ClN3O2 B11539076 N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a piperazine ring, and a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group. This reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide, at elevated temperatures.
-
Acylation Reaction: : The hydroxyethylpiperazine intermediate is then acylated with 3-chlorobenzoyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
-
Reduction: : The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions using catalysts such as palladium on carbon.
-
Substitution: : The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
-
Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
-
Chemical Biology: : It serves as a tool compound to probe biological pathways and mechanisms.
-
Industrial Applications: : The compound may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The hydroxyethyl group may facilitate binding to these targets through hydrogen bonding, while the chlorophenyl group can enhance lipophilicity, aiding in membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]propanamide: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and interaction with biological targets. The chlorophenyl group also provides distinct electronic properties that can influence its reactivity and binding affinity.
This compound’s specific combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H22ClN3O2 |
|---|---|
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21) |
Clave InChI |
NDXSABRRTOQDNI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1Z)-1-phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11538996.png)
![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11539026.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11539028.png)

![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)
![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)

![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)

